molecular formula C16H19ClN2O2S B2766631 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 849902-56-3

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2766631
CAS No.: 849902-56-3
M. Wt: 338.85
InChI Key: DXVGRVMCPUTEMW-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide features a chlorophenoxy group linked to an acetamide scaffold, with a tertiary amine and thiophene moiety on the ethyl side chain. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse pharmacological applications. The chlorophenoxy group enhances lipophilicity, while the dimethylamino and thiophen-2-yl groups may influence receptor binding and metabolic stability .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-19(2)14(15-4-3-9-22-15)10-18-16(20)11-21-13-7-5-12(17)6-8-13/h3-9,14H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVGRVMCPUTEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide typically involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out in a solvent like m-xylene under reflux conditions. The product is then purified through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets within cells. It primarily acts on the cerebral cortex, promoting the redox reactions of brain cells and increasing the utilization of glucose. This regulation of nerve cell metabolism leads to the excitation of the nervous system, making it an effective stimulant .

Comparison with Similar Compounds

Structural Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Molecular Formula Notable Features Reference ID
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide Lacks thiophen-2-yl group C₁₂H₁₇ClN₂O₂ Simpler side chain; higher polarity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl vs. chlorophenoxy; no dimethylamino group C₁₂H₁₀BrNO₂S Antimycobacterial activity
2-(4-Chlorophenyl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide Sulfonyl group; methoxyphenyl substitution C₂₁H₂₁ClN₂O₄S₂ Enhanced polarity; potential CNS effects
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanothiophene; no chlorophenoxy or dimethylamino groups C₁₁H₈N₂OS₂ Dual thiophene system; nitrile group
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Diethylphenyl; methoxymethyl group C₁₄H₂₀ClNO₂ Herbicidal activity

Pharmacological Profiles

  • Antimycobacterial Activity: The target compound’s thiophen-2-yl group is structurally analogous to N-(4-Bromophenyl)-2-(2-thienyl)acetamide, which showed promising in vitro activity against Mycobacterium tuberculosis . Substitution of chlorophenoxy for bromophenyl may alter membrane permeability and target affinity.
  • Antitumor Potential: highlights a thiazole-thiophene hybrid (Compound 3.1.3) with significant antitumor activity, suggesting that the thiophene moiety in the target compound could contribute to similar effects .
  • CNS Modulation: The dimethylamino group in the target compound is reminiscent of antipsychotic agents (e.g., ’s compound 5g), which form exciplexes for CNS targeting .

Agrochemical Relevance

  • Herbicidal Activity : Alachlor () shares the chloroacetamide backbone but lacks aromatic heterocycles, indicating that the thiophen-2-yl group in the target compound may reduce herbicidal potency while increasing pharmacological specificity .

Physicochemical Properties

  • Lipophilicity: The chlorophenoxy group increases logP compared to simpler acetamides (e.g., C₁₂H₁₇ClN₂O₂ in has a molar mass of 256.73 g/mol) .
  • Solubility: The sulfonyl group in ’s analogue enhances water solubility, whereas the target compound’s dimethylamino group may improve solubility in polar aprotic solvents .

Biological Activity

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C16H20ClN2O2\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_{2}\text{O}_{2}

with a molecular weight of 322.78 g/mol. The presence of the chlorophenoxy group and dimethylamino moiety contributes to its unique biological profile.

The primary mechanism of action involves interaction with specific molecular targets in the central nervous system. It is believed to promote redox reactions in brain cells, enhancing glucose utilization and stimulating nerve cell metabolism. This action positions it as a potential central nervous system stimulant .

Pharmacological Properties

Research indicates that 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide may exhibit several pharmacological effects:

  • CNS Stimulation : Preliminary studies suggest it can enhance alertness and cognitive function.
  • Anti-inflammatory Activity : Some investigations have indicated potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.
  • Anticancer Potential : Initial findings suggest it may inhibit cancer cell proliferation, warranting further exploration in oncology .

Case Studies

  • Cytotoxicity in Cancer Cells : A study examined the cytotoxic effects of the compound on various cancer cell lines, showing significant inhibition of cell growth at specific concentrations. The IC50 values were determined to be in the low micromolar range, indicating potent activity against certain cancer types .
  • Neuroprotective Effects : In another study, the compound was tested for neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival under toxic conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamideStructureAnti-inflammatory, anticancer
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamideStructureCNS stimulant

The unique structural features of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide distinguish it from similar compounds, particularly due to the presence of the thiophene ring which may enhance its biological activity.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling AgentTBTU (1.2 equiv)
SolventDCM (anhydrous)
Temperature0–5°C (addition), 25°C (stirring)
PurificationSilica gel (hexane:EtOAc 3:1)

Q. Table 2. Stability Profile in Buffers

ConditionHalf-life (t1/2)Major Degradant
pH 7.4, 25°C72 hoursHydrolyzed acetamide
pH 2.0, 40°C8 hoursChlorophenoxy acid

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